molecular formula C13H15FN4S B2432537 2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole CAS No. 2034515-19-8

2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole

Cat. No. B2432537
CAS RN: 2034515-19-8
M. Wt: 278.35
InChI Key: INFKVPUAZACDPT-UHFFFAOYSA-N
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Description

The compound “2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole” is a chemical compound that has been studied for its potential biological activities. It is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Scientific Research Applications

1. Inhibition of Equilibrative Nucleoside Transporters (ENTs) This compound has been studied as an inhibitor of ENTs . ENTs play a crucial role in the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . The compound has shown to inhibit both ENT1 and ENT2 in a concentration-dependent manner .

Selectivity Towards ENT2

While most current inhibitors of ENTs are ENT1-selective, this compound has demonstrated more selectivity towards ENT2 . This could be beneficial in the development of more targeted therapies .

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship studies . These studies aim to understand the relationship between the chemical structure of a compound and its biological activity .

Development of Novel Inhibitors

The compound has been used as a basis for the development of novel inhibitors . For example, compound 3c, an analogue of the original compound, has been identified as a potent inhibitor .

Potential Neuropharmacological Applications

Given the neuropharmacological potential of piperazine derivatives, the compound could be investigated for its therapeutic applications in treating neurodegenerative diseases, such as Alzheimer’s or Parkinson’s, by targeting specific neurotransmitter systems.

Chemotherapy Applications

As the compound inhibits ENTs, which play a role in chemotherapy, it could potentially be used to enhance the effectiveness of chemotherapy treatments .

Future Directions

The compound “2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole” is a novel inhibitor of ENTs, and it is expected that structural modification may further improve its potency and selectivity and lead to the development of useful pharmacological agents .

properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4S/c1-10-15-16-13(19-10)18-8-6-17(7-9-18)12-5-3-2-4-11(12)14/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFKVPUAZACDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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